3-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene
Description
3-nitro-4,11-dithia-7-azatricyclo[73002,6]dodeca-1(12),2,5,7,9-pentaene is a heterocyclic compound that features a unique structure combining pyridine and dithiophene rings with a nitro group
Properties
Molecular Formula |
C9H4N2O2S2 |
|---|---|
Molecular Weight |
236.3g/mol |
IUPAC Name |
3-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene |
InChI |
InChI=1S/C9H4N2O2S2/c12-11(13)9-8-6-3-14-2-5(6)1-10-7(8)4-15-9/h1-4H |
InChI Key |
YYQGWOKSCBOKIW-UHFFFAOYSA-N |
SMILES |
C1=C2C=NC3=CSC(=C3C2=CS1)[N+](=O)[O-] |
Canonical SMILES |
C1=C2C=NC3=CSC(=C3C2=CS1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene can be synthesized through various synthetic routes. One common method involves the nitration of dithieno[3,4-b:3,4-d]pyridine using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: While specific industrial production methods for 3-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and dithiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Various halogenating agents, acids, and bases can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields amino derivatives, while oxidation can introduce carboxyl or hydroxyl groups.
Scientific Research Applications
3-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene and its derivatives involves interactions with various molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. Additionally, the compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Dithieno[3,4-b3,4-d]pyridine: Lacks the nitro group but shares the core structure.
Nitropyridine: Contains a nitro group on a pyridine ring but lacks the dithiophene moiety.
Dithienopyridine Derivatives: Various derivatives with different substituents on the dithiophene or pyridine rings.
Uniqueness: 3-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene is unique due to the combination of the nitro group with the dithieno[3,4-b:3,4-d]pyridine core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
